2,3-Difluoro-4-methylbenzonitrile
Overview
Description
2,3-Difluoro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5F2N It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a methyl group is substituted at the 4th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2,3-difluorotoluene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Another method involves the fluorination of 4-methylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. This process requires careful handling of reagents and precise control of reaction parameters to achieve the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the recycling of solvents and catalysts can be implemented to reduce waste and lower production costs.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaH).
Reduction: Reducing agents (LiAlH4, H2/Pd-C), solvents (ether, THF).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products
Substitution: 2,3-Diamino-4-methylbenzonitrile, 2,3-Dithio-4-methylbenzonitrile.
Reduction: 2,3-Difluoro-4-methylbenzylamine.
Oxidation: 2,3-Difluoro-4-methylbenzoic acid.
Scientific Research Applications
2,3-Difluoro-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2,3-Difluoro-4-methylbenzonitrile can be compared with other fluorinated benzonitriles, such as:
2,4-Difluorobenzonitrile: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3,4-Difluorobenzonitrile: Another isomer with distinct chemical properties and uses.
2,3,4-Trifluorobenzonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2,3-difluoro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENILJFVUHUBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590649 | |
Record name | 2,3-Difluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508203-48-3 | |
Record name | 2,3-Difluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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